molecular formula C9H4F3N3S B11868517 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile

6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile

Cat. No.: B11868517
M. Wt: 243.21 g/mol
InChI Key: YBQCDVYNWXDUIE-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile is a chemical compound with the molecular formula C9H4F3N3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile typically involves the reaction of a thieno[2,3-d]pyrimidine derivative with a trifluoroethylating agent. One common method involves the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs. These products can have different biological activities and applications .

Scientific Research Applications

6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes involved in one-carbon metabolism, such as glycinamide ribonucleotide formyltransferase and serine hydroxymethyl transferase. These interactions disrupt key metabolic pathways, leading to the inhibition of cell proliferation and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile is unique due to its specific trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C9H4F3N3S

Molecular Weight

243.21 g/mol

IUPAC Name

6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile

InChI

InChI=1S/C9H4F3N3S/c10-9(11,12)2-5-1-6-7(3-13)14-4-15-8(6)16-5/h1,4H,2H2

InChI Key

YBQCDVYNWXDUIE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC=NC(=C21)C#N)CC(F)(F)F

Origin of Product

United States

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